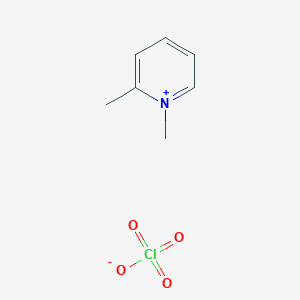![molecular formula C15H23NO4S B231910 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine, also known as DESP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DESP belongs to the class of sulfonyl-containing compounds and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine is not fully understood. However, it has been proposed that 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine may exert its biological activities through the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has also been shown to modulate the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine also has some limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for research on 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine. One potential area of research is the development of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine and its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine in vivo.
Synthesis Methods
The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperidine in the presence of a base. The reaction yields 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine as a white crystalline solid. The purity of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
properties
Molecular Formula |
C15H23NO4S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO4S/c1-3-19-13-8-9-14(20-4-2)15(12-13)21(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI Key |
JWMZWJWNUFKZLY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
